2-(1H-indol-3-yl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide
Description
The compound 2-(1H-indol-3-yl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide is a heterocyclic molecule featuring a multi-ring architecture. Its structure includes:
- Pyrazole-thiazole core: A five-membered pyrazole ring substituted with a thiazole group (bearing a p-tolyl substituent at the 4-position), enhancing rigidity and electronic diversity.
- 2-Oxoacetamide linker: Connects the indole and pyrazole-thiazole units, providing hydrogen-bonding sites for molecular recognition.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2S/c1-14-7-9-16(10-8-14)20-13-32-24(26-20)29-21(11-15(2)28-29)27-23(31)22(30)18-12-25-19-6-4-3-5-17(18)19/h3-13,25H,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKHFAPIICZFMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: Starting with an indole precursor, various functional groups are introduced through electrophilic substitution reactions.
Synthesis of the Thiazole Ring: The thiazole ring is synthesized separately, often starting from a thioamide and an α-haloketone under acidic or basic conditions.
Construction of the Pyrazole Ring: The pyrazole ring is formed via cyclization reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: The final step involves coupling the indole, thiazole, and pyrazole intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the indole, thiazole, or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The pyrazole moiety within its structure is recognized for its ability to inhibit cancer cell proliferation. For instance, derivatives of pyrazole have shown efficacy against various human cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer) cells. Research indicates that compounds with similar structures can induce apoptosis through multiple pathways, including the inhibition of anti-apoptotic proteins .
Anti-inflammatory Properties
The compound exhibits promising anti-inflammatory effects, which are crucial for developing treatments for chronic inflammatory diseases. The thiazole and indole components are known to modulate inflammatory pathways, suggesting that this compound could be effective in managing conditions like arthritis or inflammatory bowel disease .
Antimicrobial Activity
The presence of the indole and thiazole rings contributes to the compound's antimicrobial properties. Studies demonstrate that similar indole derivatives possess broad-spectrum antibacterial and antifungal activities, making them candidates for treating infections caused by resistant strains of bacteria .
Biochemical Applications
Enzyme Inhibition Studies
Research has indicated that compounds with indole and thiazole structures can act as enzyme inhibitors. For example, they may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. This inhibition is critical in drug design for non-steroidal anti-inflammatory drugs (NSAIDs) .
Cell Signaling Modulation
The compound's ability to interact with various cellular receptors suggests its potential role in modulating cell signaling pathways. This property is particularly relevant in cancer therapy, where altering signaling pathways can lead to reduced tumor growth and enhanced sensitivity to existing treatments .
Material Science Applications
Organic Electronics
The unique electronic properties of the compound make it a candidate for applications in organic electronics. Its structural components can facilitate charge transport, which is essential for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Case Studies
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between the target compound and analogous molecules:
Key Observations:
In contrast, polar groups like methoxy (e.g., 9e) or bromo (e.g., 9c) may reduce passive diffusion .
Heterocyclic Core Influence: The pyrazole-thiazole system in the target differs from triazole-thiazole hybrids (e.g., 9a–e), which exhibit distinct hydrogen-bonding patterns and conformational flexibility .
Spectral and Analytical Data :
Pharmacological and Binding Properties (Hypothetical Analysis)
While biological data for the target are unavailable, insights from analogous compounds suggest:
- Docking Studies : Thiazole derivatives (e.g., 9c ) in demonstrated binding to enzymatic active sites via hydrophobic (p-tolyl) and hydrogen-bonding (acetamide) interactions. The target’s p-tolyl group may similarly enhance binding affinity .
- Bioisosteric Replacements : Replacing the oxadiazole in 4 with a thiazole (as in the target) could modulate selectivity toward kinases or GPCRs, given thiazole’s prevalence in drug design .
Biological Activity
The compound 2-(1H-indol-3-yl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and efficacy in various biological systems.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 489.16 g/mol. The compound features an indole moiety, a thiazole group, and a pyrazole derivative, which are known for their diverse biological activities.
Synthesis
The synthesis involves several steps, including the reaction of indole derivatives with thiazole and pyrazole intermediates. Detailed procedures can be found in the supporting information provided by various research articles .
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole and indole have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.46 |
| Compound B | HCT116 | 0.39 |
| Compound C | HepG2 | 1.1 |
These compounds often induce apoptosis through multiple pathways, including the inhibition of anti-apoptotic proteins .
Antimicrobial Activity
In vitro evaluations indicate that similar thiazole-bearing derivatives possess antimicrobial properties. The minimum inhibitory concentration (MIC) values for active derivatives ranged from 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
The mechanisms underlying the biological activities of these compounds include:
- Inhibition of Kinases : Some derivatives have been shown to inhibit key kinases involved in cancer progression.
- Apoptosis Induction : They promote apoptotic pathways by modulating the expression of Bcl-2 family proteins.
- Antimicrobial Action : The compounds disrupt bacterial cell membranes and inhibit biofilm formation.
Case Studies
Several case studies highlight the efficacy of this class of compounds:
- Study on Anticancer Properties : A study involving compound variants demonstrated significant cytotoxicity against various cancer cell lines, showcasing IC50 values as low as 0.04 µM .
- Antimicrobial Efficacy : Another study reported that certain thiazole-pyrazole derivatives effectively reduced biofilm formation in pathogenic bacteria, indicating their potential as therapeutic agents against infections .
Q & A
Advanced Research Question
- DFT calculations : Analyze transition states and bond angles (e.g., C1-C2-C3 dihedral angles in thiazole rings) to predict regioselectivity .
- Isotopic labeling : Track hydrogen/deuterium exchange in indole NH groups to confirm protonation pathways during cyclization .
- Kinetic studies : Vary reaction temperatures (e.g., 80–120°C) to determine activation energy for key steps like thiazole ring closure .
How can computational modeling predict biological activity?
Advanced Research Question
- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock. Analogous compounds show binding via thiazole and indole motifs in hydrophobic pockets .
- QSAR models : Correlate substituent effects (e.g., p-tolyl vs. fluorophenyl) with bioactivity using Hammett constants or logP values .
Note : Validate predictions with in vitro assays (e.g., enzyme inhibition) .
What methods are employed to assess stability and solubility for in vitro studies?
Basic Research Question
- Stability : Conduct accelerated degradation studies (pH 1–13, 40–60°C) with HPLC monitoring. Indole derivatives are prone to oxidation; use antioxidants like BHT .
- Solubility : Use co-solvents (DMSO:PBS mixtures) or micellar encapsulation (e.g., Tween-80) for hydrophobic cores .
How can derivatization enhance structure-activity relationship (SAR) studies?
Advanced Research Question
- Functional group modulation : Introduce electron-withdrawing groups (e.g., -Br, -CF3) at the p-tolyl position to study π-π stacking effects .
- Bioisosteric replacement : Replace the oxoacetamide group with 1,3,4-oxadiazole to improve metabolic stability .
Methodological Tip : Use S-alkylation/aralkylation to modify thiol groups, as demonstrated in analogous oxadiazole-thiol derivatives .
What are common pitfalls in characterizing this compound’s biological activity?
Advanced Research Question
- False positives : Address aggregation-induced artifacts by including detergent controls (e.g., 0.01% Triton X-100) in enzyme assays .
- Off-target effects : Use CRISPR-edited cell lines to validate target specificity for pathways involving indole-based inhibitors .
How to resolve contradictions in reported synthetic yields?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
